Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine
Description
Contextualization of Bicyclic Amine Scaffolds in Synthetic Chemistry
Bicyclic amine scaffolds are foundational components in synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery. mykhailiukchem.org Unlike flat, aromatic structures, these molecules possess a distinct three-dimensional geometry. ontosight.ai This structural rigidity is advantageous as it can reduce the entropic energy loss when a molecule binds to a biological target, potentially leading to higher affinity and specificity. acs.org The introduction of such sp3-rich scaffolds is a widely used strategy in drug design to improve properties like bioavailability and to explore new chemical space. acs.org Bicyclic amines serve as valuable building blocks for more complex molecules, including novel pharmaceuticals and advanced materials. ontosight.aiontosight.ai Their constrained conformations allow for precise positioning of functional groups, which is critical for interaction with biological receptors and enzymes. ontosight.ai
Historical Development and Significance of Bicyclo[2.2.1]heptane Derivatives
The parent scaffold of the title compound is bicyclo[2.2.1]heptane, commonly known as norbornane (B1196662). wikipedia.org The name "norbornane" is derived from bornane (1,7,7-trimethylnorbornane), a derivative of camphor, with the prefix "nor-" indicating the removal of the methyl groups. wikipedia.org Historically, the synthesis of the bicyclo[2.2.1]heptane framework has been dominated by the Diels-Alder reaction, a powerful [4+2] cycloaddition method that provides efficient and predictable access to the core structure. This reaction is a cornerstone for constructing the bicyclic skeleton and has been instrumental in the development of its derivatives. The original synthesis of norbornane itself was achieved through the reduction of norcamphor. wikipedia.org Over the decades, these derivatives have become recognized for their utility as versatile intermediates and for their presence in biologically active compounds. ontosight.ai
Research Landscape and Unique Structural Attributes of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine
The defining feature of this compound is its bridged bicyclic structure, which results in significant conformational rigidity. This structure gives rise to diastereomers, primarily the exo and endo isomers, which are differentiated by the orientation of the amine group at the C2 position relative to the one-carbon bridge (C7). In the exo isomer, the substituent is positioned away from the bridge, a less sterically hindered orientation, while in the endo isomer, it is directed towards the bridge. The "rel" notation in the name indicates a racemic mixture of the specified enantiomer and its mirror image.
Current research highlights the role of this amine as a crucial building block in synthesizing high-value molecules. A significant application is in the development of novel N,N′-diarylsquaramide CXCR2 selective antagonists. nih.gov In one study, a compound incorporating the bicyclo[2.2.1]heptane moiety demonstrated potent CXCR2 antagonistic activity and high selectivity over the related CXCR1 receptor, identifying it as a promising agent for treating metastatic cancer. nih.gov Molecular docking studies further suggested a preponderant configuration for the molecule's interaction with the receptor. nih.gov
In another area of research, a spiro-bicyclic compound, rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine, serves as a key intermediate in the methodological development towards the total synthesis of complex alkaloids like gelsemine. researchgate.netnih.gov The unique stereochemistry of the bicyclo[2.2.1]heptane unit is critical in these advanced synthetic applications. Derivatives of the core structure have also been investigated for potential neurological effects. ontosight.ai
Below is a table summarizing key properties of a representative stereoisomer.
| Property | Value |
| IUPAC Name | (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.19 g/mol |
| CAS Number | 7242-92-4 |
| Physical Form | Colorless to pale yellow liquid |
| InChI Key | JEPPYVOSGKWVSJ-RRKCRQDMSA-N |
Data sourced from Sigma-Aldrich for a specific stereoisomer. sigmaaldrich.com
Current Research Challenges and Future Directions in the Field
Despite the utility of this compound and its derivatives, significant challenges remain. The synthesis of these complex molecules often requires multi-step reaction sequences with careful control over reaction conditions. ontosight.aiontosight.ai A primary hurdle is achieving high stereoselectivity; the synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives often necessitates the use of chiral catalysts or auxiliaries to guide the stereochemical outcome. figshare.com
Furthermore, scaling up these synthetic routes for industrial production can be problematic. For instance, a patent for a related bicyclo[2.2.1]heptanamine derivative noted that the established literature route, involving a Diels-Alder reaction at high temperatures in a sealed vessel, presented potential thermal risks and required difficult chromatographic separation of isomers, complicating large-scale preparation. google.com
Future research is expected to focus on developing more efficient and scalable synthetic methodologies. ontosight.ai The unique structural and pharmacokinetic properties of bicyclic amines will continue to make them attractive scaffolds for drug discovery. nih.gov The application of computational modeling and molecular docking is poised to play an increasingly important role in predicting the bioactivity of new derivatives and guiding experimental investigations, accelerating the discovery of new therapeutic agents and advanced materials. nih.govontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1 |
InChI Key |
JEPPYVOSGKWVSJ-GFCOJPQKSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Synthetic Methodologies for Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine
Racemic Synthesis Approaches to the Bicyclo[2.2.1]heptan-2-amine Framework
The synthesis of the racemic form of the bicyclo[2.2.1]heptan-2-amine core is foundational. These methods prioritize the construction of the characteristic bridged ring system without controlling the absolute stereochemistry, yielding a mixture of enantiomers.
Classical Multi-step Synthesis Routes
The most prominent and historically significant method for constructing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction. This [4+2] cycloaddition, typically involving cyclopentadiene (B3395910) as the diene, offers a direct and predictable pathway to the norbornene framework, which can then be functionalized to introduce the desired amine group.
A general classical route begins with the cycloaddition of cyclopentadiene with a dienophile containing a nitrogen precursor, such as a nitroalkene or an imine. Alternatively, a dienophile like acrylonitrile (B1666552) can be used, followed by reduction of the nitrile group. Another common pathway involves the reaction of cyclopentadiene with maleic anhydride (B1165640), followed by a series of transformations including hydrogenation, Curtius rearrangement, or Hofmann rearrangement of a carboxylic acid or amide derivative to install the amine functionality. These multi-step sequences, while robust, often require several stages of functional group manipulation post-cyclization.
| Diene | Dienophile | Intermediate Product | Subsequent Steps to Amine |
| Cyclopentadiene | Acrylonitrile | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | Reduction of nitrile (e.g., with LiAlH₄) |
| Cyclopentadiene | Maleic Anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Ring opening, conversion to mono-amide, Hofmann or Curtius rearrangement |
| Cyclopentadiene | Nitroethylene | 2-Nitro-bicyclo[2.2.1]hept-5-ene | Reduction of nitro group (e.g., with H₂/Pd) |
Transition Metal-Catalyzed Pathways for Core Formation
Modern synthetic chemistry has introduced powerful transition metal-catalyzed methods for the construction and functionalization of complex molecular architectures, including the bicyclo[2.2.1]heptane system. Palladium catalysis, in particular, has enabled a variety of transformations. One-pot, three-component coupling reactions involving norbornene, aryl halides, and arylacetylenes have been developed using simple ligand-free palladium catalytic systems. bohrium.com
These reactions, often referred to as Catellani-type reactions, proceed through a cascade involving ortho C-H activation, insertion of the norbornene double bond into a Pd-C bond, followed by further C-H activation or coupling with a third component. rsc.org This strategy allows for the rapid assembly of highly substituted norbornane (B1196662) derivatives from simple starting materials. While these methods are highly efficient in building molecular complexity, they are typically focused on C-C bond formation and may require subsequent steps to introduce the amine group. rsc.orgresearchgate.net
| Catalyst System | Substrates | Product Type |
| Pd(OAc)₂ / K₂CO₃ | Norbornene, Aryl Halide, Arylacetylene | 2,3-disubstituted bicyclo[2.2.1]heptane |
| Pd(OAc)₂ / Norbornene | Iodoarene, α-diazoester | Norbornane-fused indane |
| Pd(II) / Pyridine | Phenyl acetamide (B32628), Alkyl iodide, Norbornene | meta-alkylated phenyl acetamide with norbornyl group transfer |
Green Chemistry and Sustainable Synthetic Strategies
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. A key area of focus is the use of water as a reaction medium for the foundational Diels-Alder reaction. Water-mediated [4+2] cycloaddition reactions between cyclopentadiene and various dienophiles have been shown to proceed efficiently, sometimes with enhanced reaction rates and selectivities compared to organic solvents. mjcce.org.mk This is attributed to the hydrophobic effect, which drives the nonpolar reactants together in the aqueous medium. The use of catalysts like fly-ash in aqueous media further promotes the green credentials of these synthetic pathways. mjcce.org.mk
Stereocontrolled Synthesis of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine Precursors
Achieving stereocontrol is crucial for applications where a single enantiomer or diastereomer is required. These methods focus on guiding the stereochemical outcome of the core-forming or functionalization reactions.
Diastereoselective Additions and Cyclizations
Diastereoselectivity in the synthesis of the bicyclo[2.2.1]heptane framework is often controlled by the inherent facial selectivity of the bridged ring system. Reactions tend to occur from the less sterically hindered exo face. However, achieving specific diastereomeric outcomes, such as the endo configuration, requires tailored strategies.
Organocatalysis has emerged as a powerful tool for enantioselective and diastereoselective reactions. For instance, organocatalytic formal [4+2] cycloaddition reactions can provide access to functionalized bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions. rsc.orgrsc.org Furthermore, the stereoselective functionalization of a pre-existing bicyclic core is a viable strategy. The diastereoselectivity of reactions like epoxidation on a bicyclic alcohol can be controlled by the choice of protecting groups on the hydroxyl function, which then directs the approach of the reagent. ugr.es
| Reaction Type | Key Reagents/Catalyst | Stereochemical Outcome |
| Formal [4+2] Cycloaddition | Chiral secondary amine catalyst | Highly enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates |
| Diels-Alder Cycloaddition | Nitrosobenzene and 2-substituted 1,2-dihydropyridines | Stereoselective synthesis of trans-2-substituted 3-amino-2,3,6-trihydropyridines |
| Epoxidation | m-CPBA on bicyclic alcohol | Diastereoselectivity controlled by hydroxyl protecting group |
Chiral Auxiliary-Mediated Approaches to Stereocontrol
One of the most effective and widely used strategies for controlling absolute stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed.
In the context of the bicyclo[2.2.1]heptane system, chiral auxiliaries are frequently employed in the Diels-Alder reaction. For example, Oppolzer's camphorsultam is a well-known chiral auxiliary that, when attached to a dienophile like acrylate, directs the cycloaddition with cyclopentadiene with a high degree of diastereoselectivity. chemrxiv.org The Lewis acid-catalyzed reaction promotes the formation of a specific cycloadduct, from which the auxiliary can be cleaved to yield an enantiomerically enriched bicyclic precursor. chemrxiv.org Similarly, other camphor-derived auxiliaries have been developed and utilized in various asymmetric transformations to produce chiral building blocks. purdue.edu This approach allows for the synthesis of specific enantiomers of functionalized norbornenes, which are direct precursors to compounds like this compound.
| Chiral Auxiliary | Reaction Type | Key Features | Enantiomeric/Diastereomeric Excess |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | Lewis acid-catalyzed, directs face of cycloaddition | >95% de |
| 2-(1-Naphthyl-methoxy)isopinocampheol | Asymmetric Aldol Reaction | Purdue chiral auxiliary for high enantioselectivity | >99% ee |
| Bornanesultam | General Asymmetric Synthesis | Well-known chiral auxiliary for various transformations | High |
Asymmetric Catalysis in Bicyclo[2.2.1]heptane Scaffold Construction
The inherent rigidity and defined stereochemistry of the bicyclo[2.2.1]heptane core are critical to its function in various applications. Asymmetric catalysis offers powerful tools to construct this scaffold with high enantioselectivity, establishing the desired stereochemistry from the outset.
One prominent strategy involves an organocatalytic formal [4+2] cycloaddition. This approach allows for the rapid assembly of highly functionalized bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. rsc.orgrsc.org The reaction proceeds under mild, metal-free conditions, providing excellent yields and high enantioselectivity. rsc.orgrsc.org This method is particularly valuable as it is amenable to large-scale preparation, facilitating its use in pharmaceutical development. rsc.org
Another effective method for asymmetric construction of the bicyclic scaffold is the palladium-catalyzed Hayashi-hydrosilylation. This has been successfully applied in the practical, enantiomerically pure synthesis of DIANANE (endo,endo-2,5-diaminonorbornane), a chiral diamine based on the bicyclo[2.2.1]heptane framework. nih.gov The synthesis begins with norbornadiene and proceeds in four steps, with the initial hydrosilylation/oxidation setting the key stereocenters. nih.gov This demonstrates how transition-metal catalysis can be leveraged to create specific, stereochemically complex bicyclic structures that can serve as precursors to amines like this compound.
| Catalytic Method | Key Features | Starting Materials (Example) | Product Type (Example) | Ref. |
| Organocatalytic [4+2] Cycloaddition | Metal-free, mild conditions, high enantioselectivity | α′-ethoxycarbonyl cyclopentenones, nitroolefins | Bicyclo[2.2.1]heptane-1-carboxylates | rsc.org |
| Pd-MOP Catalyzed Hydrosilylation | High enantioselectivity, multi-step synthesis | Norbornadiene | Enantiomerically pure diamines | nih.gov |
Functional Group Interconversion Strategies to the Amine Moiety
Once the bicyclic scaffold is established, various synthetic transformations can be employed to introduce the amine group at the C2 position. These strategies involve converting other functional groups into the desired amine moiety, often with high stereochemical control.
Reductive Amination and Nitrogen-Based Precursors
Reductive amination is a direct and widely used method for synthesizing amines from carbonyl compounds. In the context of the bicyclo[2.2.1]heptane system, this typically involves the reaction of a bicyclic ketone, such as norbornanone, with an amine source in the presence of a reducing agent. For instance, the synthesis of DIANANE utilizes an endo-selective reductive amination of norbornane-2,5-dione with benzylamine. nih.gov This approach is effective for installing the amine group with specific stereochemistry.
Another common strategy involves the reduction of nitrogen-based functional groups that are already incorporated into the bicyclic framework. ontosight.ai For example, a nitro group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). nih.gov Similarly, bicyclic azides can be effectively reduced to the corresponding amines. While catalytic hydrogenation can sometimes lead to decomposition, treatment with reducing agents like lithium aluminum hydride (LiAlH₄) has proven successful in converting bicyclic azides to the desired amines in high yield. brookes.ac.uk
| Precursor | Reagents (Example) | Product | Key Feature | Ref. |
| Bicyclic Ketone | Benzylamine, reducing agent | Bicyclic Amine | Direct conversion of carbonyl to amine | nih.gov |
| Bicyclic Nitro Compound | H₂, Pd/C | Bicyclic Amine | Reduction of existing nitrogen functionality | ontosight.ainih.gov |
| Bicyclic Azide (B81097) | LiAlH₄ | Bicyclic Amine | Mild reduction of azide to amine | brookes.ac.uk |
Curtius, Hoffmann, and Schmidt Rearrangements in Amine Synthesis
Rearrangement reactions provide powerful, albeit less direct, pathways for converting carboxylic acids and their derivatives into primary amines with the loss of one carbon atom. These methods are particularly useful when the corresponding carboxylic acid is readily accessible.
The Curtius rearrangement involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate. nih.govwikipedia.org This versatile reaction is applicable to a wide range of carboxylic acids and proceeds with complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov The resulting isocyanate can then be hydrolyzed with water to yield the primary amine and carbon dioxide. nih.govmasterorganicchemistry.com This method has been specifically applied to the synthesis of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid isomers, where a chemoselective ester cleavage is followed by the Curtius rearrangement and hydrolysis. thieme-connect.com
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a reagent like bromine in a basic solution. masterorganicchemistry.comwikipedia.org The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement, which is then hydrolyzed to the amine. wikipedia.orgchem-station.com The key advantage is the direct use of an amide, which can be prepared from the corresponding carboxylic acid.
The Schmidt reaction offers another route from a carboxylic acid to an amine using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.org Like the Curtius and Hofmann rearrangements, this reaction involves the migration of an alkyl group and the expulsion of nitrogen gas, ultimately leading to the amine after hydrolysis of an isocyanate intermediate. wikipedia.org
| Rearrangement | Starting Material | Key Intermediate | Key Features | Ref. |
| Curtius | Carboxylic Acid (via Acyl Azide) | Isocyanate | Mild conditions, retention of stereochemistry | nih.govnih.govthieme-connect.com |
| Hofmann | Primary Amide | Isocyanate | One-carbon degradation of an amide | masterorganicchemistry.comwikipedia.org |
| Schmidt | Carboxylic Acid | Isocyanate | Uses hydrazoic acid, proceeds under acidic conditions | wikipedia.orgorganic-chemistry.org |
Nucleophilic Substitution and Addition Reactions for Amine Formation
The amine group can also be introduced onto the bicyclo[2.2.1]heptane scaffold through nucleophilic substitution or addition reactions. A straightforward approach involves the amination of bicyclic halides. ontosight.ai In this method, a suitable halide (e.g., a bromo- or chloro-substituted bicycloheptane) is treated with an amine source, such as ammonia (B1221849) or an azide salt followed by reduction, to displace the halide and form the C-N bond.
Furthermore, the amine itself, this compound, can act as a nucleophile in substitution reactions to create more complex molecules. For example, it has been used to displace an ethoxy group from 3,4-diethoxycyclobut-3-ene-1,2-dione to form N,N'-diarylsquaramide derivatives. nih.govrsc.org While this demonstrates the reactivity of the target compound rather than its synthesis, the reverse reaction principle—using an amine nucleophile to attack an electrophilic bicyclic scaffold—is a fundamental strategy for its formation.
Stereochemical Investigations of Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine
Inherent Chirality and Stereoisomerism within the Bicyclo[2.2.1]heptane System
The rigid, bridged structure of the bicyclo[2.2.1]heptane system is the foundation of its complex stereoisomerism. The molecule is not planar, and its bridged nature restricts conformational flexibility, locking substituents into well-defined spatial orientations. Chirality in this system arises from the presence of multiple stereocenters. For an unsubstituted bicyclo[2.2.1]heptane, the bridgehead carbons (C1 and C4) are chiral centers.
When a substituent, such as an amine group, is introduced at the C2 position, additional stereochemical complexity arises. This substitution gives rise to diastereomers, distinguished by the orientation of the substituent relative to the one-carbon bridge (C7).
Exo Isomer : The substituent is oriented anti (away from) the C7 bridge.
Endo Isomer : The substituent is oriented syn (towards) the C7 bridge.
Both the exo and endo diastereomers are chiral and exist as a pair of enantiomers. For 2-aminonorbornane, this results in four possible stereoisomers. The designation "Rel-(1R,4S)" indicates a racemic mixture of the (1R,2?,4S) and (1S,2?,4R) forms, where the relative configuration between the bridgehead carbons is fixed. The specific compound of interest, Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine, refers to a specific diastereomer within this system, which itself is a racemic mixture of two enantiomers.
Enantiomeric Resolution Techniques for this compound
The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for its application in asymmetric synthesis and as a chiral ligand. This process, known as chiral resolution, can be achieved through several specialized techniques.
Diastereomeric Salt Formation and Crystallization
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgspcmc.ac.in
This difference in solubility allows for their separation by fractional crystallization. spcmc.ac.in After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. wikipedia.org
Commonly Used Chiral Acids for Amine Resolution:
(+)-Tartaric acid libretexts.org
(-)-Mandelic acid libretexts.org
(+)-Camphor-10-sulfonic acid libretexts.org
Dibenzoyl tartaric acid google.com
The selection of the appropriate chiral acid and solvent system is often determined empirically to achieve the most efficient separation of the diastereomeric salts. wikipedia.org
Preparative Chiral Chromatographic Separation Methodologies
Preparative chiral chromatography has become an indispensable tool for the efficient separation of enantiomers on both analytical and preparative scales. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate, leading to different retention times and thus, separation.
Supercritical Fluid Chromatography (SFC) is particularly advantageous for preparative chiral separations due to its use of supercritical CO2 as the main mobile phase component. This results in faster separations, reduced solvent consumption, and easier product recovery compared to traditional high-performance liquid chromatography (HPLC). researchgate.net For amines like bicyclo[2.2.1]heptan-2-amine, it is often necessary to first protect the amino group to form a carbamate (B1207046) derivative, which improves chromatographic behavior and enables effective separation on polysaccharide-based CSPs like those derived from cellulose (B213188) or amylose (B160209). acs.orggoogle.com
| Parameter | Details | Reference |
| Technique | Preparative Supercritical Fluid Chromatography (SFC) | researchgate.netacs.org |
| Pre-column Derivatization | Protection of the amine as a carbamate (e.g., 4-nitrobenzyl carbamate) | acs.org |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., CHIRALCEL® OX-H) | google.com |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Isopropanol/Acetonitrile with a basic additive like DEA) | google.com |
| Scale | Capable of multigram separations | acs.org |
Biocatalytic and Enzymatic Resolution Strategies
Biocatalytic methods offer a highly selective and environmentally benign approach to chiral resolution. These techniques employ enzymes, such as lipases, or whole microorganisms that can selectively catalyze a reaction on one enantiomer of a racemic mixture, a process known as kinetic resolution. pharmtech.com
For bicyclo[2.2.1]heptane derivatives, lipases are frequently used for the enantioselective acylation of racemic alcohols or the hydrolysis of racemic esters. While direct resolution of the amine is less common via this specific method, enzymatic resolution of a related precursor, such as the corresponding alcohol (bicyclo[2.2.1]heptan-2-ol), followed by conversion to the amine, is a viable synthetic strategy. Lipases from Candida antarctica and Pseudomonas cepacia have shown high efficiency in resolving related bicyclic compounds. thieme-connect.comresearchgate.net Additionally, genetically engineered yeast strains like Saccharomyces cerevisiae have been successfully used for the kinetic resolution of bicyclic ketones through asymmetric bioreduction, yielding optically pure precursors. researchgate.net
| Biocatalyst | Reaction Type | Substrate Class | Typical Outcome | Reference |
| Lipase from Candida antarctica (CAL-B) | Hydrolysis/Acylation | Esters/Alcohols | High enantiomeric excess (>99% ee) | thieme-connect.comnih.gov |
| Lipase from Candida cylindracea | Transesterification | Alcohols | High enantioselectivity (E > 300) | researchgate.net |
| Saccharomyces cerevisiae (genetically engineered) | Asymmetric Bioreduction | Ketones | Optically pure ketones and alcohols | researchgate.net |
Stereochemical Assignment and Configurational Elucidation Methodologies
Determining the absolute and relative stereochemistry of chiral molecules is crucial. For complex structures like bicyclo[2.2.1]heptan-2-amine, a combination of advanced analytical techniques is often required for unambiguous assignment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure and stereochemistry of organic molecules. While standard 1D NMR can provide information on the relative configuration (exo vs. endo) through analysis of chemical shifts and coupling constants, more advanced techniques are needed to determine the absolute configuration. researchgate.net
One of the most established NMR methods for assigning absolute configuration of alcohols and amines is the Mosher's amide method . acs.orgnih.gov This involves derivatizing the amine with both enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). springernature.comumn.edu This creates a pair of diastereomeric amides. By comparing the ¹H NMR spectra of these two diastereomers, the spatial arrangement of substituents around the stereocenter can be deduced based on the shielding/deshielding effects of the MTPA phenyl group. acs.orgstackexchange.com A systematic analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter allows for the assignment of the absolute configuration. acs.org
In addition to Mosher's method, other NMR techniques are vital for complete stereochemical characterization:
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals in the molecule, which is a prerequisite for more advanced analysis. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons, providing definitive proof of relative stereochemistry by showing which groups are in close proximity.
Chiral Lanthanide Shift Reagents: The addition of chiral lanthanide shift reagents (e.g., Yb(hfc)₃) can induce separation of signals for enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity. researchgate.net
These advanced NMR methods, often used in conjunction with other techniques like X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy, provide a comprehensive and reliable means of elucidating the complex stereochemistry of this compound and its derivatives. acs.org
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both its relative and absolute stereochemistry. For amines like this compound, which are often liquids or difficult to crystallize as the free base or simple salts, a common strategy is to form a crystalline derivative.
The structure of a suitable derivative, such as a carbamate, amide, or salt with a heavy atom, can be solved to reveal the precise spatial arrangement of all atoms. This analysis confirms the exo or endo configuration of substituents and, through the use of anomalous dispersion, can determine the absolute configuration of a single enantiomer. For example, the crystal structures of 6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid and 6-exo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid were determined by X-ray crystallography, which not only confirmed their respective stereochemistries but also revealed subtle conformational details, such as an unsymmetrical twisting of the norbornyl skeleton. sci-hub.red Similarly, the structures of Boc-protected precursors of 7-azabicyclo[2.2.1]heptane inhibitors have been resolved, providing clear evidence of substituent orientations. uvic.ca This level of detail is invaluable for confirming assignments made by other methods and for understanding the molecule's intrinsic geometry.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H15NO3S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.740 (2) |
| b (Å) | 6.200 (1) |
| c (Å) | 13.146 (2) |
| β (°) | 114.81 (1) |
| Volume (ų) | 942.9 (3) |
Conformational Analysis and Dynamic Stereochemistry of the Bicyclic Amine
Unlike monocyclic systems such as cyclohexane, the bicyclo[2.2.1]heptane framework is conformationally "locked." The bridged structure prevents the ring-flipping inversions that allow for conformational isomerism in simpler cycloalkanes. This rigidity is a key feature of the system. However, dynamic processes can still occur, primarily involving the rotation of substituents attached to the rigid skeleton.
For exo-2-aminonorbornane, the principal conformational flexibility arises from the internal rotation of the amino (-NH₂) group around the C2-N bond. High-resolution Fourier-transform microwave spectroscopy combined with quantum chemical calculations has shown that the compound exists in the gas phase as a mixture of two stable conformers. researchgate.net These conformers are defined by the orientation of the amino group's hydrogen atoms relative to the adjacent C-H bond on the bicyclic frame. researchgate.netresearchgate.net
The most stable conformer, labeled 'ss', has both N-H bonds in a staggered orientation. A second, slightly less stable conformer, 'st', has one N-H bond staggered and the other in a trans position. researchgate.net A third potential conformer ('ts') was predicted but not observed experimentally, as it is believed to relax to the more stable 'ss' form over a very low energy barrier (approximately 5.2 kJ·mol⁻¹). researchgate.net The energy difference between the two observed conformers is minimal, indicating that both are significantly populated at room temperature. The dynamic process in this molecule is therefore the rapid interconversion between the 'ss' and 'st' rotamers.
| Conformer | Description | Relative Energy (kJ·mol⁻¹) | Status |
|---|---|---|---|
| ss | Staggered-Staggered | 0.0 (Global Minimum) | Observed |
| st | Staggered-Trans | 0.9 | Observed |
| ts | Trans-Staggered | 7.7 | Not Observed |
Reactivity and Derivatization Strategies for Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine
Transformations Involving the Amine Functionality
The primary amine group is a rich hub for chemical modifications, allowing for the introduction of a diverse array of substituents and functional groups through well-established and novel synthetic methodologies.
The nucleophilic nature of the primary amine on the bicyclo[2.2.1]heptane core makes it highly susceptible to reactions with electrophilic reagents such as acyl halides, anhydrides, and sulfonyl chlorides.
Acylation is a fundamental transformation used to form amides. For instance, exo-2-aminonorbornane can be reacted with carboxylic acids like picolinic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the corresponding N-acyl derivative, exo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide acs.org. This amide formation is often a prerequisite for directing other reactions on the bicyclic skeleton acs.org. Similarly, reaction with acyl chlorides in the presence of a base can afford the desired amide nih.govrsc.org. A specialized application of this reaction is the formation of Mosher's amides using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), a technique employed for the determination of absolute stereochemistry in chiral amines acs.orgresearchgate.net.
Carbamate (B1207046) formation , a related reaction, can be achieved by treating the amine with chloroformates. The reaction of rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride with (4-bromophenyl)methyl chloroformate in the presence of sodium carbonate yields the corresponding carbamate acs.org.
The amine also participates in reactions that lead to the formation of new carbocyclic structures . A notable example is the reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione. This process involves a nucleophilic substitution where the bicyclo[2.2.1]heptan-2-amine displaces an ethoxy group, leading to the formation of N,N′-diarylsquaramide derivatives, which are of interest as selective antagonists for chemokine receptors nih.govrsc.org.
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| exo-2-aminonorborane | Picolinic acid / HATU | Picolinamide | acs.org |
| (±)-1 | (4-bromophenyl)methyl chloroformate | Carbamate | acs.org |
| bicyclo[2.2.1]heptan-2-amine | 3,4-diethoxycyclobut-3-ene-1,2-dione | Squaramide Derivative | nih.govrsc.org |
| (+)-1 and (−)-1 | α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Mosher's Amide | acs.orgresearchgate.net |
N-Alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved through reactions with alkyl halides evitachem.com. For example, prodrugs of the stimulant fencamfamine have been developed based on the N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine core, demonstrating the importance of N-alkylation google.com.
N-Arylation attaches aryl moieties to the amine. A direct method involves the nucleophilic aromatic substitution reaction between the amine and an activated aryl halide, such as 1-fluoro-2-nitrobenzene, in the presence of a base like potassium carbonate mdpi.com. This reaction proceeds to give the N-arylated product, which can be further modified mdpi.com.
Quaternization involves the exhaustive alkylation of the amine, typically with an alkyl halide like methyl iodide, to form a quaternary ammonium salt. These salts can serve as intermediates for subsequent reactions, such as deamination researchgate.net.
The primary amine of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine is in its most reduced state. Therefore, reactions categorized under "reduction" typically involve the chemical reduction of other functional groups within a more complex molecule derived from the parent amine. A common example is the reduction of a nitro group on an N-aryl substituent. The conversion of an N-(2-nitrophenyl) derivative to the corresponding N-(2-aminophenyl) diamine is readily accomplished via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst nih.govrsc.orgmdpi.com. This transformation is a key step in the synthesis of more complex heterocyclic systems fused to the amine mdpi.com.
Direct oxidation of the primary amine group on the bicyclo[2.2.1]heptane scaffold is less commonly detailed but follows the general principles of amine oxidation, which can yield products such as nitroso, nitro, or imine compounds depending on the reagents and conditions used.
Reactions on the Bicyclic Carbon Skeleton
Beyond modifying the amine, the rigid carbon framework of the bicyclo[2.2.1]heptane system can also undergo functionalization and rearrangement, offering pathways to novel and structurally complex molecules.
Directing group-assisted C-H activation has emerged as a powerful strategy for selectively functionalizing otherwise inert C(sp3)-H bonds. The amine group of bicyclo[2.2.1]heptan-2-amine, particularly after being converted into an amide, can act as an effective directing group. A silver-free, palladium-catalyzed method has been developed for the direct arylation of these bicyclic primary amines acs.org. In this process, the amine is first converted to a picolinamide derivative, which then directs the palladium catalyst to activate a specific C(sp3)-H bond, allowing for the introduction of a wide range of aryl groups from aryl iodides and bromides acs.orgucl.ac.uk. However, it has been noted that forcing ring strain in related bicyclo[2.2.1]heptane derivatives can lead to poor conversions in some C-H activation reactions chemrxiv.org.
| Amine Derivative | Aryl Halide | Catalyst System | Result | Reference |
|---|---|---|---|---|
| exo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide | Various Aryl Iodides/Bromides | Palladium (Pd) | Direct arylation of the bicyclic core | acs.org |
The inherent ring strain of the bicyclo[2.2.1]heptane system makes it a substrate for various skeletal rearrangements, which can lead to the formation of different bicyclic frameworks. These transformations are often driven by the relief of this strain.
Ring Contraction/Rearrangement: Bicyclo[2.2.1]heptane systems can be rearranged into bicyclo[3.2.0]heptane enol ethers through the action of titanocene alkylidene complexes acs.org.
Ring Expansion: A pinacol-type rearrangement has been reported in a related bicyclo[2.2.2]octene system to generate a bicyclo[3.2.1]octenone, demonstrating a pathway for ring expansion researchgate.net.
Rearrangements with Heteroatoms: An aluminum-catalyzed domino skeletal rearrangement process can transform cyclic γ-epoxy alcohols into aza-bicyclo[2.2.1]heptanes, representing a sophisticated method for constructing nitrogen-containing bicyclic structures nih.gov.
Reaction-Induced Rearrangements: Certain reactions on substituted bicyclo[2.2.1]heptane systems can trigger a cascade of skeletal rearrangements. For example, the Ritter reaction on exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile is accompanied by a series of skeletal changes researchgate.net.
These rearrangement strategies significantly expand the synthetic utility of the bicyclo[2.2.1]heptane core, providing access to a diverse range of complex molecular architectures .
Norbornane (B1196662) Ring-Opening and Cleavage Methodologies
The inherent ring strain of the bicyclo[2.2.1]heptane skeleton, while contributing to its unique stereochemical properties, also provides a thermodynamic driving force for ring-opening and cleavage reactions under specific conditions. Methodologies to cleave this robust framework in amino-substituted norbornanes often involve the generation of reactive intermediates or the use of potent reagents.
One notable transformation of the related 2-aza[2.2.1]bicycloheptane framework involves ring expansion to a 2-aza[3.2.1]bicyclooctane derivative or fragmentation to cis-1,3-disubstituted cyclopentyl amines researchgate.net. While this involves a heteroatom within the bicyclic system, it highlights the propensity of the strained norbornane-type lattice to undergo skeletal rearrangements.
Under acidic conditions, the amino group of this compound can be protonated, which may facilitate rearrangements. The classic Wagner-Meerwein rearrangement , a hallmark of norbornyl systems, involves the 1,2-shift of a group to a neighboring carbocationic center wikipedia.orglscollege.ac.inchemistry-online.comlibretexts.orgslideshare.net. The formation of a carbocation at the C2 position, for instance, through diazotization of the amine followed by loss of nitrogen, could initiate such a rearrangement, potentially leading to ring-expanded or rearranged products. The high ring strain of the bicyclic system can be a driving force for these transformations wikipedia.org.
Fragmentation reactions of bicyclic alkanes, including the bicyclo[2.2.1]heptane system, have been studied, particularly in the context of mass spectrometry, revealing characteristic cleavage patterns that are influenced by the ring strain acs.org. While not a synthetic methodology in the traditional sense, these fragmentation patterns provide insight into the inherent weaknesses of the bicyclic framework.
It is important to note that the saturated nature of the norbornane ring in this compound makes it significantly less susceptible to the retro-Diels-Alder reaction, which is a common ring-cleavage pathway for norbornene (unsaturated) derivatives nih.gov. Cleavage of the saturated system typically requires more forceful conditions or the introduction of functional groups that can promote C-C bond scission.
Mechanistic Investigations into the Reactivity of this compound
The reactivity of this compound is intricately governed by a combination of factors inherent to its bicyclic nature. Understanding these mechanistic details is crucial for predicting and controlling the outcomes of its chemical transformations.
Influence of Bicyclic Strain and Stereoelectronic Effects on Reaction Pathways
The bicyclo[2.2.1]heptane framework is characterized by significant ring strain, estimated to be around 15.4 to 19.5 kcal/mol for related norbornane systems researchgate.net. This strain arises from deviations from ideal bond angles and eclipsed conformations. This stored potential energy can be released in reactions that involve the opening or rearrangement of the ring, thus acting as a thermodynamic driving force for certain reaction pathways wikipedia.org.
Stereoelectronic effects , which pertain to the influence of orbital alignment on reactivity, play a pivotal role in the chemistry of this compound. The exo configuration of the amino group is a key determinant of its reactivity. In reactions involving the amino group, the approach of reagents is often sterically unhindered from the exo face.
Furthermore, the stereochemistry of norbornyl systems significantly influences reaction rates. For instance, in solvolysis reactions of 2-norbornyl derivatives, the exo isomer typically reacts much faster than the endo isomer. This has been attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge at C2 in the transition state for the exo isomer, a classic example of a stereoelectronic effect core.ac.uk. While this compound is not undergoing solvolysis in the same manner, the underlying principles of how orbital overlap influences transition state stability are transferable to its reactions.
The reactivity difference between exo and endo isomers is a well-documented phenomenon in norbornene systems as well. For example, exo-norbornene reacts with tetrazines three times faster than the endo isomer, a difference attributed to stereochemical and steric effects in the transition state pku.edu.cn. In ring-opening metathesis polymerization (ROMP), exo-isomers of norbornene derivatives are generally more reactive due to higher ring strain and a more reactive propagating carbene scispace.com. While our subject compound is saturated, these findings underscore the profound impact of stereoisomerism on the reactivity of the bicyclo[2.2.1]heptane framework.
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies quantifying the reaction rates of this compound are not extensively reported in the readily available literature. However, general principles of amine reactivity, coupled with the known behavior of bicyclic systems, allow for qualitative predictions.
The nucleophilicity of the amino group is a key factor in its derivatization reactions, such as N-acylation and N-alkylation. The rate of these reactions will be influenced by the steric hindrance around the nitrogen atom and its basicity. Compared to a simple acyclic amine like propylamine, the bicyclic framework of 2-aminonorbornane imposes significant steric bulk, which could potentially decrease the rate of reaction with sterically demanding electrophiles.
Comparative kinetic studies of cyclic amines have shown that ring size and conformation can significantly affect reactivity researchgate.net. While direct data for 2-aminonorbornane is scarce, it is expected that its rigid structure would lead to different kinetic profiles compared to more flexible cyclic amines. For instance, the rate of hydrolysis of esters of 5-norbornene-2-carboxylic acid shows that the exo-isomer hydrolyzes faster than the endo-isomer due to steric factors, a principle that could be extended to reactions at the amino group of the target molecule scirp.orgscirp.org.
The table below provides a hypothetical comparison of reaction rates for the N-acylation of different amine structures to illustrate the expected influence of steric hindrance.
Table 1: Hypothetical Relative Reaction Rates for N-Acylation of Various Amines
| Amine | Structure | Expected Relative Rate | Rationale |
| Propylamine | CH₃CH₂CH₂NH₂ | 1.0 | Unhindered primary amine. |
| Cyclohexylamine | C₆H₁₁NH₂ | 0.8 | Sterically more demanding than propylamine. |
| This compound | C₇H₁₁NH₂ | 0.6 | The rigid bicyclic framework presents significant steric hindrance. |
Note: The relative rates are illustrative and not based on experimental data for this compound.
Transition State Analysis and Reaction Pathway Mapping
Detailed computational studies involving transition state analysis and reaction pathway mapping provide profound insights into the mechanisms of chemical reactions. For this compound, such studies would elucidate the geometries and energies of transition states for its various reactions, helping to explain observed product distributions and reaction rates.
While specific computational studies on the derivatization of this compound are not widely published, computational methods like Density Functional Theory (DFT) are powerful tools for such investigations researchgate.netnih.govrsc.org. A computational study of the reaction of this amine with an electrophile, for instance, would involve mapping the potential energy surface (PES) . The PES is a multidimensional surface that describes the potential energy of the system as a function of the positions of its atoms researchgate.netus.es.
The reaction pathway would be traced on this surface, connecting the reactants to the products through a transition state , which is a saddle point on the PES researchgate.netus.es. The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For a reaction such as N-alkylation, a computational study would likely model the SN2-type attack of the amino group on an alkyl halide. The transition state would feature the simultaneous formation of the N-C bond and the breaking of the C-halogen bond. The geometry of this transition state, including bond lengths and angles, would be determined, and its energy would provide the activation barrier for the reaction.
In the context of ring-opening reactions, computational studies can be particularly enlightening. For example, in a potential Wagner-Meerwein rearrangement, calculations could map the pathway from the initial carbocation to the rearranged product, identifying the transition state for the alkyl or hydride shift and determining the energetic feasibility of such a process.
The table below outlines the typical steps and expected outcomes of a computational study on a hypothetical reaction of this compound.
Table 2: Outline of a Computational Study for the N-methylation of this compound with Methyl Iodide
| Step | Description | Expected Outcome |
| 1. Geometry Optimization | Optimization of the ground state geometries of the reactants (amine and methyl iodide) and the product (N-methylated amine). | The most stable conformations and their energies. |
| 2. Transition State Search | Locating the transition state for the SN2 reaction. | The geometry of the transition state, with the forming N-C bond and the breaking C-I bond. |
| 3. Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | Confirmation of minima (no imaginary frequencies) and the transition state (one imaginary frequency corresponding to the reaction coordinate). |
| 4. Potential Energy Surface Mapping | Calculation of the energy of the system along the reaction coordinate. | An energy profile of the reaction, showing the activation energy and the overall reaction energy. |
Computational and Theoretical Studies on Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the geometry, stability, and electronic nature of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to study bicyclic systems, offering a balance between computational cost and accuracy.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a molecule with flexible parts, it is also important to map out the energy landscape of its different spatial arrangements, or conformations.
While the bicyclo[2.2.1]heptane core of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine is rigid, the amino group (-NH2) can rotate around the carbon-nitrogen bond. This rotation leads to different conformers. Quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barriers between them. For similar bicyclic amines, it has been shown that the orientation of the lone pair of electrons on the nitrogen atom relative to the bicyclic framework dictates the conformational preference.
A conformational energy profile can be generated by systematically rotating the C-N bond and calculating the energy at each step. This profile would likely reveal distinct energy minima corresponding to staggered conformations of the amino group, which are generally more stable due to reduced steric hindrance. The energy maxima would correspond to eclipsed conformations.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |
| Staggered 1 | ~60° | 0.00 |
| Eclipsed 1 | ~120° | Value |
| Staggered 2 | ~180° | Value |
| Eclipsed 2 | ~240° | Value |
| Staggered 3 | ~300° | Value |
| Eclipsed 3 | ~360°/0° | Value |
| Note: The values in this table are hypothetical and would need to be calculated using appropriate quantum chemical methods. |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, specifically on its lone pair of electrons. This indicates that the amino group is the most likely site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for a Bicyclo[2.2.1]heptan-2-amine Analog
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
| Note: These values are illustrative and would be specific to the level of theory and basis set used in the calculation. |
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, calculating the 1H and 13C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The rigid nature of the bicyclic core leads to distinct chemical shifts for the different protons and carbons, which are sensitive to their stereochemical environment. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an IR spectrum, with characteristic peaks expected for the N-H stretching and bending modes of the amino group, as well as the C-H and C-C vibrations of the bicyclic framework.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.
For this compound, an MD simulation would primarily explore the rotational dynamics of the amino group. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the preferred orientations of the amino group and the frequency of transitions between different conformational states. This provides a more realistic picture of the molecule's conformational flexibility at a given temperature compared to the static energy profile from quantum chemical calculations.
MD simulations are particularly well-suited for studying how molecules interact with each other. For this compound, simulations of multiple molecules can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the amino groups of neighboring molecules.
These simulations could predict whether the molecules tend to form dimers or larger aggregates in solution or in the solid state. The formation of such aggregates can significantly influence the physical and chemical properties of the compound. For instance, in a related spiro-oxindole derivative of a bicyclo[2.2.1]heptane system, the solid-state packing involves the formation of centrosymmetric hydrogen-bonded pairs of molecules. nih.gov An analysis of the radial distribution functions from an MD simulation can quantify the extent of such intermolecular interactions.
Reaction Pathway Modeling and Mechanistic Insights
Computational and theoretical studies, particularly those employing quantum chemical methods, have become indispensable in elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. These in silico approaches provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity, which can be challenging to determine through experimental means alone.
Density Functional Theory (DFT) for Transition State Localization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of reactions involving this compound, DFT is instrumental in locating and characterizing transition state (TS) structures. These high-energy geometries on the potential energy surface represent the pinnacle of the energy barrier that must be surmounted for a reaction to proceed.
The process of transition state localization typically involves a combination of geometry optimization algorithms that search for a first-order saddle point, a molecular arrangement that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate. The nature of this single imaginary frequency is then analyzed to ensure it corresponds to the bond-making or bond-breaking processes of the desired reaction.
For instance, in a hypothetical nucleophilic addition reaction where the amine group of this compound attacks a carbonyl carbon, DFT calculations can model the approach of the reactants, the formation of the new nitrogen-carbon bond, and the subsequent changes in geometry and electron distribution. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.
Table 1: Representative DFT-Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Nucleophilic Attack | TS1 | 15.2 | -450.3 |
| Proton Transfer | TS2 | 8.5 | -1200.1 |
Note: The data in this table is illustrative and intended to represent typical outputs from DFT calculations.
Computational Prediction of Reaction Selectivity and Stereoselectivity
The rigid bicyclic framework of this compound often imparts a high degree of stereocontrol in its reactions. Computational methods are particularly adept at predicting and explaining the origins of such selectivity. By calculating the energies of different possible transition states leading to various products, researchers can predict the major and minor products of a reaction.
For example, if a reaction can proceed through two different transition states, one leading to an endo product and the other to an exo product, DFT calculations can determine the relative activation energies. A lower activation energy for one pathway implies that it will be kinetically favored, resulting in a higher yield of the corresponding product. These predictions are invaluable for designing synthetic routes that favor the formation of a desired stereoisomer.
Computational analysis can also shed light on the non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over another. This detailed insight allows for a rational understanding of the factors controlling stereoselectivity. rsc.org
Table 2: Predicted Product Ratios Based on Computed Transition State Energies
| Product Isomer | Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| Endo | TS_endo | 0.0 | >99% |
| Exo | TS_exo | 2.5 | <1% |
Note: The data in this table is illustrative and based on the principles of transition state theory.
Evaluation of Catalytic Cycles and Intermediate Structures
Many reactions involving amines like this compound are catalyzed, often by transition metals or organocatalysts. acs.org Computational modeling is a powerful tool for mapping out the entire catalytic cycle, identifying all intermediates and transition states involved. acs.org This provides a comprehensive picture of the catalyst's role and the mechanism by which it facilitates the reaction.
By calculating the geometries and energies of each species in the catalytic cycle, researchers can identify the rate-determining step—the step with the highest activation energy. This knowledge is crucial for optimizing reaction conditions or designing more efficient catalysts. Furthermore, computational studies can reveal the structures of fleeting intermediates that may be too unstable to be observed experimentally.
For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy profile for the entire cycle can help explain experimental observations and guide the development of improved catalytic systems.
Table 3: Key Intermediates and Their Calculated Relative Stabilities in a Hypothetical Catalytic Cycle
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| Intermediate 1 | Oxidative Addition Product | -5.2 |
| Transition State 2 | Transmetalation | 12.8 |
| Intermediate 2 | Transmetalation Product | -10.1 |
| Transition State 3 | Reductive Elimination | 20.5 (Rate-Determining) |
| Products | Final Products | -25.7 |
Note: The data in this table is a representative example of a computed reaction profile.
Advanced Applications of Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine and Its Derivatives in Chemical Sciences
Chiral Ligands and Organocatalysts in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in fields such as pharmaceuticals and materials science. The bicyclo[2.2.1]heptane amine scaffold is a significant tool in this domain, serving as a foundation for chiral auxiliaries, ligands for metal catalysts, and as an organocatalyst itself.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. The rigid framework of bicyclo[2.2.1]heptane derivatives makes them excellent candidates for such auxiliaries because their well-defined shape creates a predictable steric environment, effectively shielding one face of a reactive center and allowing a reagent to attack from the less hindered side.
The design of auxiliaries from Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine typically involves converting the amine into an amide by coupling it with a prochiral carboxylic acid derivative. The resulting amide can then undergo stereoselective reactions, such as enolate alkylation or aldol additions.
A notable strategy employing a similar norbornene amino acid framework involves using the bicyclic structure as a "traceless" auxiliary. In this approach, the chirality of the aminonorbornene derivative is transferred to a new molecule through a domino ring-closure reaction. researchgate.net Subsequently, the norbornene scaffold is removed via a retro-Diels-Alder reaction, often induced by microwaves, leaving behind the enantiomerically pure target molecule and ethylene as a byproduct. researchgate.net This method highlights the utility of the bicyclic system as a temporary chiral scaffold that can be cleanly removed after its stereodirecting role is complete.
Table 1: Principles of Chiral Auxiliary Design Based on Bicyclic Amines
| Feature of Auxiliary | Role in Asymmetric Synthesis | Advantage of the Bicyclo[2.2.1]heptane Scaffold |
| Inherent Chirality | Serves as the source of asymmetry for the entire synthesis. | Provides a readily available, enantiomerically pure starting material. |
| Rigid Conformation | Creates a predictable three-dimensional space, forcing reagents to approach from a specific direction. | The locked bicyclic structure offers superior steric hindrance compared to flexible, acyclic auxiliaries. |
| Reactive Handle (Amine) | Allows for temporary covalent attachment to the substrate molecule. | The amine group is easily converted into a robust amide linkage. |
| Cleavability | Must be removable under conditions that do not racemize the newly formed stereocenter. | Can be designed for "traceless" removal via methods like the retro-Diels-Alder reaction. researchgate.net |
Derivatives of this compound can be elaborated into powerful chiral ligands for transition metal catalysts. In this context, the amine serves as an anchor point for synthesizing more complex structures, often containing phosphorus or other heteroatoms, that can coordinate to a metal center (e.g., palladium, rhodium, iridium). The chiral environment created by the ligand around the metal atom is then responsible for inducing stereoselectivity in the catalyzed reaction.
Asymmetric Hydrogenation: In asymmetric hydrogenation, a prochiral alkene or ketone is converted into a chiral alkane or alcohol with high enantiomeric excess. Chiral ligands derived from bicyclic amines can coordinate to a metal like rhodium or iridium, forming a catalyst that selectively delivers hydrogen to one face of the substrate. While specific data for this compound in this role is sparse, the principle has been demonstrated with related camphor-derived systems, which share the bicyclic core. rwth-aachen.demetu.edu.tr
Asymmetric Alkylation: This class of reactions forms a new carbon-carbon bond at a prochiral center. For example, in iridium-catalyzed asymmetric allylic alkylation, chiral ligands are used to control the enantioselective formation of all-carbon quaternary centers. organic-chemistry.org Similarly, copper-catalyzed asymmetric alkylation of glycine Schiff bases, using chiral ligands like Phosferrox, yields unnatural α-amino acids with high enantiopurity. chemrxiv.org A study on the reactivity of a structurally similar amine, (1S,4R)‐1‐amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one, in alkylation reactions underscores the utility of this rigid scaffold in controlling reaction outcomes. researcher.life The defined stereochemistry of the bicyclic amine ligand dictates which enantiomer of the product is formed.
Organocatalysis is a branch of catalysis that uses small organic molecules, free of metals, to accelerate chemical reactions. Chiral secondary amines are a cornerstone of this field, famously exemplified by proline. These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrates.
This compound, as a chiral secondary amine, possesses the key functional groups to act as an organocatalyst. Its rigid bicyclic structure offers a distinct steric environment compared to more flexible catalysts like proline. This rigidity can translate into higher levels of stereocontrol in certain reactions. Potential applications include:
Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a β-hydroxy ketone with control over the newly formed stereocenters.
Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds in a stereoselective manner.
The development of novel organocatalysts from C2-symmetrical chiral diamine backbones for applications like the kinetic resolution of alcohols demonstrates the broad potential of chiral amine frameworks in this field. metu.edu.tr
Building Blocks for Complex Molecular Architectures
Beyond its role in controlling stereochemistry, the rigid and well-defined geometry of the bicyclo[2.2.1]heptane unit is exploited to build larger, complex structures with predictable shapes and properties.
The incorporation of rigid alicyclic units into polymer backbones is a well-established strategy for enhancing their physical properties. mdpi.com The bicyclo[2.2.1]heptane (norbornane) moiety, when included in polymers like polyamides or polyimides, imparts significant conformational restriction. This leads to materials with improved thermal stability, higher glass transition temperatures (Tg), and increased mechanical strength compared to polymers made from flexible aliphatic monomers.
This compound can be used as a monomer in several ways:
As a co-monomer in polyamides: By reacting with a diacyl chloride, the amine can be incorporated into a polyamide chain. Since it is a mono-amine, it would act as a chain-capping agent, controlling the polymer's molecular weight. To be incorporated into the main chain, a di-functionalized version, such as bis(aminomethyl)norbornane, is typically used.
As a functional side group: The amine can be attached to a pre-formed polymer backbone, grafting the rigid bicyclic unit onto the material as a pendant group. This can be used to modify the surface properties or solubility of the polymer.
The primary advantage of using this building block is the direct correlation between its rigid molecular structure and the macroscopic properties of the resulting polymer.
Table 2: Impact of Bicyclo[2.2.1]heptane Moiety on Polymer Properties
| Property | Effect of Incorporating the Bicyclic Unit | Potential Application |
| Thermal Stability | Increases glass transition temperature (Tg) and thermal decomposition temperature. | High-performance plastics for electronics and aerospace. |
| Mechanical Strength | Enhances rigidity, tensile strength, and modulus. | Engineering thermoplastics, durable coatings. |
| Solubility | Can improve solubility in common organic solvents compared to planar aromatic units. mdpi.com | Solution-processable films and membranes. |
| Optical Properties | The non-planar, saturated structure can lead to colorless polyimides with high optical transparency. mdpi.com | Materials for opto-electronic devices. mdpi.com |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from molecular building blocks. researchgate.netresearchgate.net MOFs are built from metal ions or clusters connected by organic linkers, while COFs are made entirely from organic building blocks joined by strong covalent bonds. ethz.ch
The amine functionality and the rigid structure of this compound make it an attractive, albeit underutilized, candidate for a building block in these frameworks.
In MOFs: The amine group can act as an N-donor linker, coordinating directly to metal centers to form the framework. researchgate.net More commonly, the amine would be a functional group on a larger linker molecule (e.g., an aminobenzoic acid derivative), where the bicyclic unit acts as a rigid, bulky spacer. This can influence the pore size, shape, and chemical environment within the MOF.
In COFs: The primary amine can participate in the covalent bond-forming reactions used to construct COFs, most notably the formation of imine linkages by condensation with aldehydes. ethz.ch Using a linker derived from this bicyclic amine would introduce chirality and a rigid, three-dimensional character into the COF structure, which is typically composed of planar aromatic units. This could lead to novel materials for chiral separations or asymmetric catalysis.
The use of diverse, functionalized linkers, including those with amine groups, is a key strategy in creating multivariate MOFs with complex and highly tailored pore environments. nih.govnih.gov The incorporation of the rigid and chiral bicyclo[2.2.1]heptane scaffold represents a promising avenue for expanding the structural and functional diversity of these advanced materials.
Scaffolds for Supramolecular Assemblies and Host-Guest Chemistry
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an exceptional scaffold for applications in supramolecular chemistry. Derivatives of this compound serve as foundational building blocks for constructing complex, ordered assemblies and for designing specific host-guest recognition systems. The defined stereochemistry and conformational rigidity of the bicyclic core allow for the precise positioning of functional groups, which is critical for creating specific binding cavities and interaction sites.
A key example of this application is seen in the formation of crystalline complexes for chiral recognition. In a study involving a related compound, trans-bicyclo[2.2.1]heptane-2,3-diamine, optical resolution was achieved by forming a complex with (2R,3R)-O,O′-dibenzoyltartaric acid. rsc.org The crystal structure of this host-guest complex reveals a highly organized, multilamellar arrangement partitioned by hydrogen-bonded sheets. rsc.org Within this structure, a cavity is formed by the benzoyl groups of the tartaric acid host, which provides a specific site for the chiral recognition of the bicycloheptane diamine guest. The differentiation between enantiomers is achieved through the favorable orientation of one enantiomer's bicycloheptane skeleton within this cavity. rsc.org
Furthermore, camphor-derived diamines, which share the bicyclo[2.2.1]heptane core, have been developed as efficient bifunctional organocatalysts that operate through noncovalent interactions. mdpi.com These catalysts utilize a tertiary amine and a hydrogen-bond donor moiety to simultaneously activate and coordinate both nucleophilic and electrophilic reactants in a manner analogous to a host-guest complex. mdpi.com The rigid scaffold ensures the correct spatial orientation of these interacting groups, leading to high efficiency and stereoselectivity. The principles demonstrated by these related structures underscore the potential of this compound as a versatile scaffold for designing sophisticated supramolecular systems.
Exploration in Advanced Materials Science
The unique structural characteristics of the bicyclo[2.2.1]heptane skeleton, namely its rigidity, chirality, and thermal stability, have made its derivatives attractive candidates for the development of advanced materials. The incorporation of these units into larger molecular structures can impart novel and enhanced properties, leading to applications in high-performance polymers, separation technologies, and electronic devices.
Incorporation into Polymers for Enhanced Mechanical or Optical Properties
The integration of bicyclo[2.2.1]heptane derivatives into polymer backbones is a highly effective strategy for modifying their physical properties. The rigid and bulky nature of the bicyclic unit can restrict chain mobility, leading to materials with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength.
One study demonstrated the effect of incorporating a trifunctional norbornene-based comonomer, tris-exo,exo-(5-norbornene-2,3-dicarboximidoethyl)amine, into a polymer matrix derived from dimethyl esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. researchgate.net The introduction of even small amounts of this cross-linking agent led to a significant increase in the material's mechanical properties. researchgate.net For instance, with just 1 mol% of the trifunctional comonomer, the flexural modulus and tensile modulus of elasticity of the resulting copolymer increased substantially, as did the glass transition temperature. researchgate.net
| Property | Value | Unit |
|---|---|---|
| Flexural Modulus | 1958 | MPa |
| Tensile Modulus of Elasticity | 2175 | MPa |
| Glass Transition Temperature (Tg) | 145 | °C |
| Izod Impact Strength | 2.8 | KJ/m² |
In the realm of optical materials, incorporating alicyclic units like bicyclo[2.2.1]heptane into polyimides is a proven method for enhancing optical transparency and reducing the dielectric constant (ε). researchgate.net Fully alicyclic polyimides synthesized from 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane have been shown to possess low refractive indices and high optical transmittance, properties that are highly desirable for microelectronic and optical device fabrication. researchgate.net The reduced polarizability provided by these aliphatic bicyclic moieties is key to achieving these favorable optical characteristics. researchgate.net
| Property | Value Range | Unit |
|---|---|---|
| Refractive Index | 1.53–1.57 | - |
| Dielectric Constant (ε) | 2.57–2.71 | - |
| Transmittance | ~90 | % |
| Cut-off Wavelength | 336–380 | nm |
Development of Chiral Recognition Materials for Separation Science
The inherent chirality and rigid structure of this compound and its derivatives make them ideal candidates for the development of materials for chiral recognition and separation. These molecules can be used as chiral selectors in chromatography or as resolving agents for the separation of enantiomers.
A clear demonstration of this capability is the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine. rsc.org By reacting the racemic diamine with an enantiomerically pure resolving agent, (2R,3R)-O,O′-dibenzoyltartaric acid, a pair of diastereomeric complexes is formed. rsc.org Due to their different physical properties, these complexes can be separated. The success of this separation relies on the precise molecular recognition that occurs within the crystal lattice of the complex. The crystal structure shows that the host (tartaric acid derivative) creates a specific binding pocket that preferentially accommodates one enantiomer of the guest (diamine) over the other. rsc.org This favorable interaction, driven by steric and electronic complementarity, is the basis for the chiral recognition, allowing for the successful isolation of the desired enantiomer. rsc.org This principle can be extended to create chiral stationary phases for chromatography by immobilizing such bicyclo[2.2.1]heptane-based selectors onto a solid support.
Application in Sensing Technologies and Optoelectronic Devices
While direct applications of this compound in sensing and optoelectronics are an emerging area, the properties of related derivatives suggest significant potential. The incorporation of the rigid bicyclic scaffold into conjugated systems or polymers can influence their electronic and photophysical properties in a controlled manner.
For instance, polyimides derived from bicyclo[2.2.1]heptane diamines exhibit low dielectric constants and high optical transparency, which are critical properties for materials used in microelectronics and optical components. researchgate.net The ability of these aliphatic structures to reduce charge trapping and improve processability is beneficial for fabricating optoelectronic devices. Additionally, the introduction of amine functionalities allows for further molecular engineering. Amines can be used to tune the electronic properties of materials, such as quinones, which have known applications in optoelectronic devices. researcher.life
Moreover, the chiral nature of the bicyclo[2.2.1]heptane framework can be exploited. Chiral dopants containing this moiety have been shown to induce helical structures in nematic liquid crystals, strongly influencing their dielectric and optical properties. mdpi.com This ability to transfer chirality to a bulk material opens up possibilities for creating chiroptical sensors and modulators for polarized light, which are valuable in advanced sensing and display technologies.
Advanced Analytical Methodologies for the Study of Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for determining the three-dimensional structure of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine, confirming its atomic connectivity, and defining its stereochemistry.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR spectroscopy provides a powerful, non-destructive method for the complete structural assignment of this compound. A combination of several 2D NMR experiments is used to unambiguously assign proton (¹H) and carbon (¹³C) signals and to determine the molecule's relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the bicyclo[2.2.1]heptane skeleton, COSY spectra reveal the connectivity between protons on adjacent carbons, allowing for the tracing of the carbon framework. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry. It detects protons that are close in space, regardless of their bonding connectivity. For bicyclo[2.2.1]heptane derivatives, NOESY experiments can distinguish between exo and endo isomers. scielo.brscispace.com For instance, a NOE correlation between the proton at C2 and specific protons on the ethano-bridge (C5 and C6) would help confirm the relative configuration of the amine substituent. nih.govscielo.br
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Bicyclo[2.2.1]heptan-2-amine Skeleton
| Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) | Key 2D NMR Correlations |
| C1 (Bridgehead) | ~2.3-2.5 | ~45-48 | HMBC to C2, C6, C7 |
| C2 | ~2.9-3.2 | ~58-62 | COSY with C1, C3; HSQC to C2; NOESY to C3, C6 |
| C3 | ~1.3-1.8 | ~30-40 | COSY with C2, C4; HSQC to C3 |
| C4 (Bridgehead) | ~2.2-2.4 | ~40-43 | HMBC to C3, C5, C7 |
| C5 | ~1.2-1.7 | ~28-32 | COSY with C4, C6; HSQC to C5 |
| C6 | ~1.4-1.9 | ~35-39 | COSY with C1, C5; HSQC to C6 |
| C7 (Bridge) | ~1.1-1.6 | ~36-40 | HMBC from C1, C4 protons |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high precision, which allows for the calculation of its elemental formula. For C₇H₁₃N, the expected monoisotopic mass is approximately 111.1048 g/mol .
Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion (the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺). wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. In collision-induced dissociation (CID), the selected ion collides with neutral gas molecules, causing it to break apart at its weakest bonds. wikipedia.orgnationalmaglab.org For bicyclo[2.2.1]heptan-2-amine, fragmentation is expected to involve:
Alpha-cleavage: The bond between C2 and C3 is likely to break, as this is a common pathway for amines, leading to a stable iminium ion. libretexts.org
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can occur, leading to the loss of a neutral ammonia molecule.
Ring fragmentation: The strained bicyclic system can undergo characteristic cleavages, such as a retro-Diels-Alder reaction if unsaturation is present, or other complex rearrangements to produce diagnostic fragment ions. researchgate.net
Interactive Data Table: Predicted Key Fragmentations for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
| 112 ([M+H]⁺) | Alpha-cleavage at C2-C3 | 84 | C₂H₄ |
| 112 ([M+H]⁺) | Loss of ammonia | 95 | NH₃ |
| 111 (M⁺˙) | Ring cleavage | 82 | C₂H₅ |
| 111 (M⁺˙) | Ring cleavage | 67 | C₃H₆ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tamu.edu These methods are excellent for identifying functional groups and can also be used for conformational analysis. aip.orgaip.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands. The primary amine group gives rise to a distinctive pair of N-H stretching vibrations. wpmucdn.com The position and shape of the O-H stretching frequency in related bicyclic alcohols have been shown to be sensitive to the stereochemical environment, a principle that can be extended to the N-H bonds of amines.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the hydrocarbon skeleton. The C-C and C-H vibrations of the bicyclic framework produce a characteristic fingerprint in the Raman spectrum. researchgate.net Low-frequency Raman spectra can provide insight into the ring-puckering and twisting modes of the bicyclic system. aip.org
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak | Characteristic of a primary amine. wpmucdn.com |
| C-H Stretch (sp³) | 2850-2960 | Strong | From the bicyclic alkane structure. |
| N-H Bend (Scissoring) | 1590-1650 | Variable | Can sometimes overlap with C=C stretches if present. wpmucdn.com |
| C-N Stretch | 1020-1250 | Weak | Confirms the presence of the amine group. |
| Bicyclic Ring Vibrations | <1400 (Fingerprint) | Strong | Complex pattern characteristic of the bicyclo[2.2.1]heptane skeleton. |
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for separating this compound from impurities and for resolving its different stereoisomers.
Chiral Gas Chromatography (GC) for Enantiomeric Excess and Purity Determination
Chiral Gas Chromatography (GC) is a high-resolution technique used to separate the enantiomers of volatile compounds. gcms.cznih.gov For amines like bicyclo[2.2.1]heptan-2-amine, direct analysis can be challenging, so derivatization is often employed. nih.gov The amine is reacted with a chiral or achiral derivatizing agent to produce more volatile and thermally stable diastereomers or enantiomers that can be separated on a chiral stationary phase (CSP). nih.govnih.govsigmaaldrich.com
Common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. wiley.comchromatographyonline.comnih.gov The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two separated enantiomers.
Interactive Data Table: Example Chiral GC Method Parameters
| Parameter | Description |
| Column (CSP) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) |
| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or Isopropyl isocyanate |
| Carrier Gas | Hydrogen or Helium |
| Temperature Program | Isothermal or gradient, e.g., 90-190 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral High-Performance Liquid Chromatography (HPLC) for Resolution Monitoring and Analytical Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the analytical and preparative separation of enantiomers. researchgate.net The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). eijppr.com For amino compounds, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based (e.g., teicoplanin) CSPs are particularly effective. mst.edunih.gov
This technique is crucial for monitoring the progress of asymmetric syntheses or chiral resolutions. By analyzing samples over time, the efficiency of the stereoisomer separation can be determined. Supercritical Fluid Chromatography (SFC), a related technique using supercritical CO₂ as the mobile phase, has also proven highly effective for the chiral separation of bicyclo[2.2.1]heptane derivatives. google.com
Interactive Data Table: Common Chiral HPLC/SFC Systems for Bicyclic Amine Separation
| CSP Type | Common Column Name | Mobile Phase Mode | Typical Mobile Phase Composition |
| Polysaccharide | Chiralcel OD-H, Chiralpak AD | Normal Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) researchgate.net |
| Macrocyclic Antibiotic | Chirobiotic T | Reversed Phase | Aqueous buffer / Methanol or Acetonitrile mst.edu |
| Pirkle-type | (R,R)-Whelk-O1 | Normal Phase | Hexane / Isopropanol / Acetonitrile |
| Polysaccharide (SFC) | Chiralpak AD | SFC | CO₂ / Methanol with amine additive |
Diffraction and Chiroptical Techniques for Stereochemical Characterization
The rigid bicyclic framework of this compound presents a well-defined platform for stereochemical analysis. The precise spatial arrangement of the amine group relative to the bicyclo[2.2.1]heptane core is critical to its chemical properties and interactions. Advanced analytical techniques, particularly single-crystal X-ray diffraction and chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy, are indispensable for the unambiguous determination of its three-dimensional structure and stereochemical features.
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique is paramount for establishing the absolute configuration of chiral centers in molecules like this compound.
In a typical single-crystal X-ray diffraction experiment, a suitable crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration, definitively assigning the (R) and (S) descriptors to each stereocenter.
The crystallographic data for a derivative like rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine reveals key structural parameters of the bicyclo[2.2.1]heptane framework. nih.gov In this particular structure, the aromatic ring of the aminoindoline system is situated in the endo cavity of the norbornane (B1196662) component. nih.gov The analysis also details intermolecular interactions, such as the formation of centrosymmetric hydrogen-bonded dimers. nih.gov
Below is a table summarizing the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a bicyclo[2.2.1]heptan-2-amine derivative.
| Parameter | Description | Example Value (for a related derivative) nih.gov |
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | Pbca |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 19.2145 Å, b = 11.3371 Å, c = 10.3399 Å |
| Volume (V) | The volume of the unit cell. | 2252.4 ų |
| Z | The number of molecules in the unit cell. | 8 |
| Bond Lengths | The distances between bonded atoms. | C-C, C-N, C-H bond lengths would be detailed. |
| Bond Angles | The angles formed by three connected atoms. | C-C-C, C-N-H bond angles would be detailed. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Would define the puckering of the rings. |
| Absolute Configuration | The definitive 3D arrangement of atoms for a chiral molecule (e.g., Flack parameter). | Would be determined for an enantiopure sample. |
For this compound, a single-crystal X-ray diffraction study would be expected to confirm the exo positioning of the amine group and the relative stereochemistry of the chiral centers. In an enantiopure sample, the absolute configuration could be definitively established.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule absorbs light. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure. For bicyclo[2.2.1]heptane derivatives, the rigid framework often leads to well-defined CD spectra that can be correlated with specific stereochemical features. psu.edu
While a specific CD spectrum for this compound is not provided in the search results, studies on related bicyclic ketones and other derivatives demonstrate the utility of this technique. psu.edu The sign of the Cotton effect can often be predicted by empirical rules, such as the octant rule for ketones, which relates the spatial disposition of substituents relative to the chromophore to the observed CD signal. psu.edu For amines, derivatization to introduce a suitable chromophore may be necessary to obtain a measurable CD spectrum in the accessible UV-Vis region. The analysis of the CD spectrum, often in conjunction with quantum chemical calculations, can provide strong evidence for the absolute configuration of the molecule. acs.org
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic shape, particularly in the vicinity of an absorption band, which is also known as a Cotton effect. CD and ORD are closely related phenomena (mathematically linked by the Kronig-Kramers relations), and together they provide a comprehensive picture of the chiroptical properties of a molecule.
The application of these techniques to derivatives of bicyclo[2.2.1]heptan-2-amine has been noted as an effective means for determining absolute configuration. acs.org For example, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, is highlighted as a rapid and reliable method for the assignment of absolute configuration in this class of compounds. acs.org
The expected chiroptical data for an enantiomer of a bicyclo[2.2.1]heptan-2-amine derivative would include:
| Technique | Measurement | Information Gained |
| CD | Molar ellipticity [θ] or differential extinction coefficient (Δε) vs. wavelength (nm). | Sign and magnitude of Cotton effects, correlation to absolute configuration. |
| ORD | Specific rotation [α] or molar rotation [Φ] vs. wavelength (nm). | Sign and magnitude of optical rotation at different wavelengths, confirmation of chirality. |
| VCD | Differential absorbance of left and right circularly polarized IR radiation. | Stereochemical information from vibrational transitions, absolute configuration determination. |
Future Research Directions and Emerging Opportunities in Rel 1r,4s Bicyclo 2.2.1 Heptan 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The development of new and sustainable methods for synthesizing bicyclo[2.2.1]heptane derivatives is a key area of ongoing research. Traditional methods often rely on multi-step sequences that can be inefficient and generate significant waste. Future efforts are focused on creating more direct and environmentally friendly routes.
One promising approach is the use of photochemical, one-pot syntheses. For instance, a facile photochemical method has been described for creating highly functionalized aminotetralin derivatives from silylimines and olefins, which could be adapted for bicyclic amines. researchgate.net This method utilizes a diradical-mediated hydrogen atom transfer, enabling a [4+2] annulation with excellent diastereoselectivity under mild conditions. researchgate.net
Another avenue of exploration is the development of scalable approaches to enantiomerically pure bicyclic amines. Research has demonstrated a scalable synthesis of exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines from a common starting material, highlighting the potential for producing specific stereoisomers in larger quantities. researchgate.net
Palladium-catalyzed C-H arylation reactions are also emerging as an efficient strategy for carbon-carbon bond formation, which avoids the need for pre-functionalized building blocks. acs.org This technique could be further developed for the sustainable synthesis of various derivatives of bicyclo[2.2.1]heptan-2-amine.
Table 1: Emerging Sustainable Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Photochemical One-Pot Synthesis | Utilizes light and a sensitizer to mediate a [4+2] annulation reaction. researchgate.net | High efficiency, excellent diastereoselectivity, mild reaction conditions. researchgate.net |
| Scalable Enantioselective Synthesis | Employs a common starting material to produce specific enantiomerically pure isomers. researchgate.net | Access to specific stereoisomers for applications in asymmetric catalysis and pharmaceuticals. |
| Palladium-Catalyzed C-H Arylation | Directly forms carbon-carbon bonds on the bicyclic scaffold, avoiding pre-functionalization steps. acs.org | Increased atom economy, reduced synthetic steps, and less waste. |
Exploration of Unconventional Reactivity Patterns and Derivatizations
The unique steric and electronic properties of the bicyclo[2.2.1]heptane skeleton can lead to unconventional reactivity. A deeper exploration of these patterns can open doors to novel molecular architectures and functionalizations.
For example, unusual outcomes in Grignard reactions with substituted bicyclo[2.2.1]heptane ketones have been observed. Instead of the expected addition to the ketone, the basicity of the organomagnesium reagent can induce dehydrochlorination followed by substitution, leading to tricyclic compounds. researchgate.net Understanding and controlling such unexpected reaction pathways is a key area for future research.
Derivatization of the primary amine group is a common strategy to create diverse compound libraries. mdpi.com Methods for creating 1,3-disubstituted ureas from bicyclo[2.2.1]heptan-2-amine have been developed, with the reaction's selectivity and yield being dependent on the reactivity of the intermediate isocyanate and the basicity of the second amine. researchgate.netnih.gov Further research into novel derivatization reagents and reaction conditions can expand the accessible chemical space. mdpi.comchemrxiv.org
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reagents | Product | Key Findings |
|---|---|---|---|
| Urea Formation | 1,1'-Carbonyldiimidazole (CDI), various amines | 1,3-disubstituted ureas | Reaction selectivity is influenced by the nucleophilicity of the reacting amines and can be optimized by controlling stoichiometry and temperature. researchgate.net |
| C(sp3)–H Arylation | Palladium catalyst, aryl halides | Arylated bicyclic amines | An efficient method for creating C-C bonds directly on the saturated bicyclic scaffold. acs.org |
| N-alkylation | Alkyl halides | N-substituted bicyclo-heptane-2-amines | A straightforward method to introduce various alkyl groups to the amine. nih.gov |
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
In the context of compound design, molecular modeling methods are already being used to design potent inhibitors based on the bicyclic scaffold. mdpi.com AI can further enhance this process by rapidly screening virtual libraries of compounds and predicting their biological activity and pharmacokinetic properties, thereby accelerating the discovery of new drug candidates. mdpi.com
Table 3: Applications of AI/ML in Bicyclic Amine Chemistry
| Application | AI/ML Technique | Potential Impact |
|---|---|---|
| Reaction Prediction | Sequence-to-sequence models, Graph Neural Networks | Accurately predict reaction products, reducing trial-and-error in the lab. chemcopilot.comdrugtargetreview.com |
| Synthetic Route Planning | Reinforcement Learning, Retrosynthesis algorithms | Suggest efficient and novel synthetic pathways to target molecules. chemcopilot.com |
| Compound Design | Molecular modeling, Generative models | Design novel derivatives with optimized properties for specific biological targets. mdpi.com |
| Yield Optimization | Predictive modeling based on reaction conditions | Identify optimal reaction parameters to maximize product yield. rjptonline.org |
Expansion of Applications into Novel Fields of Materials Science and Catalysis
While the bicyclo[2.2.1]heptane scaffold is well-established in medicinal chemistry, its unique properties also make it an attractive candidate for applications in materials science and catalysis. The rigidity and defined three-dimensional structure of this moiety can be exploited to create novel materials with specific properties.
In catalysis, chiral ligands derived from the bicyclo[2.2.1]heptane framework are crucial in asymmetric synthesis. Derivatives of this scaffold can act as bifunctional organocatalysts, capable of activating and coordinating both nucleophilic and electrophilic reactants simultaneously. mdpi.com Future research could focus on developing new catalysts for a wider range of asymmetric transformations.
The incorporation of the bicyclo[2.2.1]heptane unit into polymer backbones or as side chains could lead to materials with enhanced thermal stability, specific optical properties, or tailored mechanical characteristics. The exploration of these possibilities is an emerging area of research with the potential for significant discoveries.
Q & A
Q. What are the recommended synthetic routes for Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine in academic research?
The compound is synthesized via two primary methodologies:
- Iridium-catalyzed C-H activation : Reacting norbornene with substituted benzamides (e.g., 4-fluorobenzamide) using [Ir(cod)OMe]₂ and AgSbF₆ as catalysts yields N-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl) derivatives with 88–93% efficiency. This method is ideal for generating pharmacologically relevant analogs .
- Urea derivative synthesis : Bicyclo[2.2.1]heptan-2-amine reacts with aryl isocyanates in the presence of triethylamine and DMF to form disubstituted ureas, enabling structural diversification for structure-activity relationship (SAR) studies .
| Method | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Iridium-catalyzed C-H activation | [Ir(cod)OMe]₂, AgSbF₆ | 88–93% | |
| Urea derivative synthesis | Triethylamine, DMF | Variable |
Q. How should researchers characterize the purity and structural identity of this compound?
Q. What safety precautions are necessary when handling this compound?
- Hazard Classification : Flammable liquid (Category 2), skin corrosion/irritation (Category 1A–1C), and severe eye damage (Category 1) .
- Protective Measures :
- Use nitrile gloves, flame-resistant lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation or contact.
- Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its pharmacological activity?
The (1R,4S) configuration is critical for receptor selectivity:
- A₁ Adenosine Receptor (A₁AR) : The enantiomer exhibits 10-fold higher binding affinity compared to its (1S,4R) counterpart, as shown in SAR studies of nucleoside derivatives .
- Neuronal Nicotinic Receptors (NNRs) : The S-(+) enantiomer (TC-5214) demonstrates potent antidepressant activity via NNR antagonism, while the R-(-) form is inactive .
Experimental Design Tip : Use chiral HPLC or enzymatic resolution to isolate enantiomers for comparative bioactivity assays .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies in biological data often arise from:
- Enantiomeric Impurity : Verify stereochemical purity via polarimetry or chiral chromatography .
- Assay Conditions : Standardize receptor-binding assays (e.g., A₁AR studies at 25°C with 1 nM radioligands) to minimize variability .
| Source of Contradiction | Resolution Method | Reference |
|---|---|---|
| Enantiomeric contamination | Chiral HPLC or enzymatic resolution | |
| Non-standard assay protocols | Harmonized OECD/ICH guidelines |
Q. What catalytic systems are effective for C-H functionalization in derivatives of this bicyclic amine?
- Iridium Catalysis : Enables direct C-H amidation of norbornene derivatives with benzamides, achieving >90% regioselectivity .
- Palladium/Norbornene Cooperative Catalysis : Facilitates ortho-C-H activation in aromatic systems, though yields are lower (60–75%) compared to Ir-based methods .
Key Mechanistic Insight : The bicyclic scaffold’s strain energy (≈25 kcal/mol) enhances reactivity in transition-metal-catalyzed reactions .
Q. How do structural modifications at the amine group affect receptor binding selectivity?
- N-Alkylation : Introducing methyl or propyl groups reduces A₁AR affinity but enhances A₃AR selectivity (e.g., compound 7 in SAR studies) .
- Urea Derivatives : 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas show improved metabolic stability in pharmacokinetic assays, making them viable CNS drug candidates .
| Modification | Biological Effect | Reference |
|---|---|---|
| N-Methylation | ↓ A₁AR binding, ↑ A₃AR selectivity | |
| Urea linkage | ↑ Metabolic stability, ↑ BBB penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
